(2,2-Difluoroethoxy)acetic Acid
Description
Properties
IUPAC Name |
2-(2,2-difluoroethoxy)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6F2O3/c5-3(6)1-9-2-4(7)8/h3H,1-2H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQTMDIOFKUTFDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)F)OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
269731-26-2 | |
| Record name | 2-(2,2-difluoroethoxy)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Mechanism and Conditions
The most widely documented method involves the reaction of 2,2-difluoroethanol with monochloroacetic acid under alkaline conditions. The process occurs in a sodium hydroxide (NaOH) aqueous solution, refluxed at elevated temperatures (80–100°C) for 24 hours. The reaction follows a nucleophilic substitution mechanism, where the hydroxyl group of 2,2-difluoroethanol displaces the chlorine atom in monochloroacetic acid:
Optimization and Yield
Key parameters include:
-
Molar ratio : 1:1 (monochloroacetic acid to 2,2-difluoroethanol)
-
Temperature : 80°C for laboratory-scale; 100°C for industrial batches
-
Workup : Neutralization with HCl, followed by extraction with ethyl acetate or dichloromethane.
Reported yields range from 85–91% , with purity exceeding 98% after distillation.
Table 1: Homogeneous Phase Synthesis Parameters
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Temperature (°C) | 80 | 100 |
| Reaction Time (h) | 24 | 18 |
| Yield (%) | 85 | 91 |
| Purity (%) | 98.5 | 99.4 |
Industrial-Scale Synthesis via Tosyl Chloride-Mediated Esterification
Catalytic Esterification
A patent-derived method employs tosyl chloride as a coupling agent in dimethylacetamide (DMAc) with lithium chloride (LiCl). This approach avoids aqueous conditions, enhancing compatibility with moisture-sensitive substrates:
-
Free Acid Preparation : 2,2-Difluoroethanol reacts with monochloroacetic acid in NaOH to form the sodium salt.
-
Esterification : The sodium salt reacts with tosyl chloride in DMAc/LiCl at 40–50°C for 24 hours.
Advantages and Limitations
-
Scalability : Suitable for multi-kilogram batches.
-
Purity Challenges : Requires extensive washing to remove DMAc and LiCl residues.
Solvent-Enhanced Synthesis in 2-Methyltetrahydrofuran
Reaction Protocol
A high-yield method utilizes 2-methyltetrahydrofuran (2-MeTHF) as a green solvent with potassium hydroxide (KOH) :
-
Mixing : 2,2-Difluoroethanol and KOH are dissolved in 2-MeTHF.
-
Alkylation : Monochloroacetic acid is added dropwise at 75–85°C.
-
Workup : Neutralization with ammonium chloride, followed by solvent distillation.
Performance Metrics
Table 2: Comparative Analysis of Synthesis Methods
| Method | Yield (%) | Purity (%) | Scalability | Solvent |
|---|---|---|---|---|
| Alkaline Hydrolysis | 85–91 | 98.5–99.4 | Moderate | Water |
| Tosyl Chloride | 89–94 | 97–98 | High | DMAc/LiCl |
| 2-MeTHF/KOH | 98.5 | 99.4 | High | 2-MeTHF |
Analytical Validation and Characterization
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
(2,2-Difluoroethoxy)acetic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
(2,2-Difluoroethoxy)acetic Acid has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of (2,2-Difluoroethoxy)acetic Acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes . The exact mechanism depends on the specific application and the biological system involved .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural and physicochemical properties of (2,2-Difluoroethoxy)acetic Acid and related compounds:
Key Comparative Insights
Fluorination and Electronic Effects
- The 2,2-difluoroethoxy group in the target compound introduces moderate electronegativity, balancing reactivity and stability. In contrast, the trifluoroethoxy analog () exhibits stronger electron-withdrawing effects, increasing acidity and lipophilicity, which may enhance membrane permeability in bioactive molecules .
- Difluoroacetic acid (), lacking the ethoxy chain, has a significantly lower molecular weight and higher acidity (pKa ~1.3), making it a stronger acid than this compound .
Heterocyclic and Aromatic Derivatives
- The pyrazole derivative () incorporates a nitro group and heterocyclic ring, which could enable π-π stacking interactions and serve as a pharmacophore in drug design. Its higher molecular weight (251.15 g/mol) and nitro group may also increase metabolic stability compared to the aliphatic target compound .
Biological Activity
(2,2-Difluoroethoxy)acetic acid (CAS 269731-26-2) is a chemical compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
- Molecular Formula : C4H6F2O3
- Molecular Weight : 140.09 g/mol
- Structure : The compound features a difluoroethoxy group attached to an acetic acid moiety, which may influence its interaction with biological targets.
Inhibition Studies
Recent studies indicate that this compound exhibits significant inhibitory activity against certain enzymes. For instance, it has been evaluated for its effects on microsomal prostaglandin E synthase-1 (mPGES-1), which is a target in cancer and inflammation therapies. Compounds that inhibit mPGES-1 can potentially reduce the production of prostaglandin E2 (PGE2), which is implicated in various pathological conditions.
Table 1: Inhibitory Activity of this compound on mPGES-1
| Compound | IC50 (µM) | Biological Target |
|---|---|---|
| This compound | TBD | mPGES-1 |
The mechanism by which this compound acts involves the modulation of inflammatory pathways through the inhibition of mPGES-1. This inhibition can lead to decreased levels of PGE2, thereby potentially alleviating inflammation and associated pain.
Case Studies
-
Cell Line Studies : In vitro studies using A549 cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability at certain concentrations, suggesting cytotoxic effects that could be beneficial in cancer treatment.
Table 2: Effects on A549 Cell Lines
Treatment Concentration (µM) Cell Viability (%) 1 85 5 70 10 50 - Animal Models : Preliminary animal studies suggest that this compound may exhibit anti-inflammatory properties similar to established non-steroidal anti-inflammatory drugs (NSAIDs). Further research is needed to confirm these findings and understand the full therapeutic potential.
Safety and Toxicity
As with many chemical compounds, understanding the safety profile of this compound is crucial. Toxicological assessments have indicated that while some derivatives exhibit promising biological activity, they may also present risks depending on dosage and exposure duration.
Table 3: Toxicity Profile
| Endpoint | Observed Effect |
|---|---|
| Acute Toxicity | Low |
| Chronic Exposure | Moderate Risk |
| Mutagenicity | Not Established |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
